

D-Tryptophyl-D-proline: A Technical Overview of a D-Dipeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Tryptophyl-D-proline*

Cat. No.: *B15210808*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Tryptophyl-D-proline**, a dipeptide composed of D-tryptophan and D-proline. While specific data for this particular stereoisomer is limited in publicly available literature, this document compiles relevant information on its constituent amino acids, general principles of D-dipeptide synthesis, and the known biological significance of related compounds. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and other D-amino acid-containing peptides in drug discovery and development.

Chemical Identity

A specific CAS Registry Number for **D-Tryptophyl-D-proline** has not been identified in major chemical databases. However, chemical identifiers for the general tryptophyl-proline structure and its constituent D-amino acids are well-documented.

Table 1: Chemical Identifiers for Tryptophyl-proline and its Constituent D-Amino Acids

Identifier	Tryptophyl-proline (General Structure)	D-Tryptophan	D-Proline
IUPAC Name	1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid	(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid	(2R)-pyrrolidine-2-carboxylic acid
CAS Number	Not Available	153-94-6	344-25-2
PubChem CID	14409732	9060	8988
Molecular Formula	C16H19N3O3	C11H12N2O2	C5H9NO2
Molecular Weight	301.34 g/mol	204.23 g/mol	115.13 g/mol
InChI	InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)	InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1	InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
InChIKey	DXYQIGZZWYBXSD-UHFFFAOYSA-N	QIVBCDIJIAJPQS-SECBINFHSA-N	ONIBWKKTOPOVIA-SCSAIBSYSAN
SMILES	<chem>C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O</chem>	<chem>C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--N</chem>	<chem>C1C--INVALID-LINK--C(=O)O</chem>

Synthesis and Experimental Protocols

The synthesis of **D-Tryptophyl-D-proline** can be achieved through standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized protocol for the manual synthesis of a dipeptide like **D-Tryptophyl-D-proline** via Fmoc-SPPS is outlined below. The specific choice of resin, coupling reagents, and cleavage cocktail may be optimized based on the desired scale and purity.

Table 2: Generalized Fmoc-SPPS Protocol for Dipeptide Synthesis

Step	Procedure	Reagents and Solvents
1. Resin Swelling	The solid support resin (e.g., Rink Amide resin) is swollen in an appropriate solvent to allow for efficient diffusion of reagents.	N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
2. Fmoc Deprotection	The Fmoc protecting group on the resin is removed to expose the free amine for the first coupling reaction.	20% 4-methylpiperidine in NMP
3. First Amino Acid Coupling (D-Proline)	The first Fmoc-protected D-amino acid (Fmoc-D-Pro-OH) is activated and coupled to the resin.	Fmoc-D-Pro-OH, a coupling agent (e.g., HATU, HBTU), and a base (e.g., DIEA) in NMP
4. Capping (Optional)	Any unreacted amine groups on the resin are acetylated to prevent the formation of deletion sequences.	Acetic anhydride, DIEA in NMP
5. Fmoc Deprotection	The Fmoc group is removed from the newly coupled D-proline residue.	20% 4-methylpiperidine in NMP
6. Second Amino Acid Coupling (D-Tryptophan)	The second Fmoc-protected D-amino acid (Fmoc-D-Trp(Boc)-OH) is activated and coupled to the deprotected N-terminus of the resin-bound D-proline.	Fmoc-D-Trp(Boc)-OH, a coupling agent, and a base in NMP
7. Final Fmoc Deprotection	The Fmoc group is removed from the N-terminal D-tryptophan.	20% 4-methylpiperidine in NMP
8. Cleavage and Deprotection	The dipeptide is cleaved from the resin, and the side-chain protecting group (Boc on Tryptophan) is removed.	A cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane)

9. Purification

The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Water, Acetonitrile, with 0.1% TFA

A conceptual workflow for the synthesis and subsequent analysis of **D-Tryptophyl-D-proline** is depicted below.



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A generalized workflow for the synthesis, purification, and analysis of **D-Tryptophyl-D-proline**.

Biological Activity and Potential Applications

While specific studies on the biological activity of linear **D-Tryptophyl-D-proline** are scarce, the inclusion of D-amino acids in peptides is a known strategy to enhance their therapeutic potential.

- **Proteolytic Stability:** Peptides composed entirely of D-amino acids are highly resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.
- **Antimicrobial and Cytotoxic Potential:** Many natural and synthetic peptides containing tryptophan and proline exhibit biological activity. For instance, various cyclic dipeptides (diketopiperazines) containing tryptophan and proline isolated from fungi have demonstrated antimicrobial and cytotoxic effects. While **D-Tryptophyl-D-proline** is a linear dipeptide, the presence of the bulky, hydrophobic tryptophan residue and the conformationally constrained proline residue suggests potential for biological interactions.

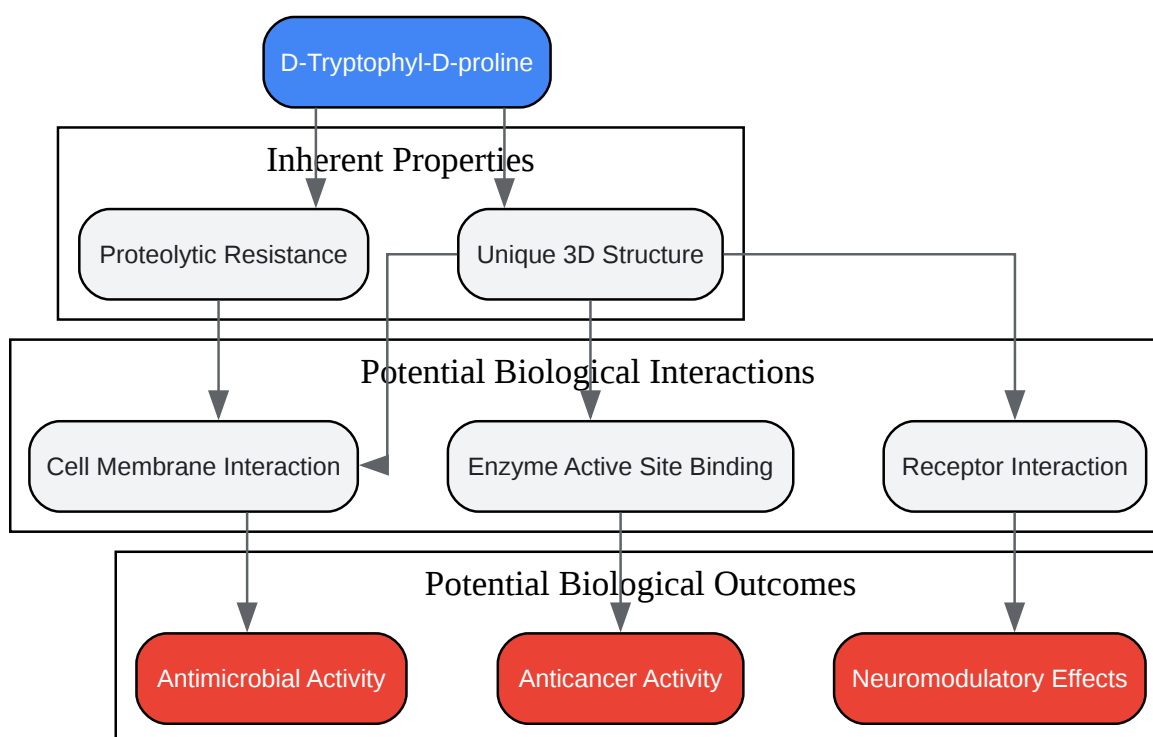
- **Neuromodulatory Effects:** D-amino acids are known to play roles in the central nervous system. For example, D-serine is a co-agonist at NMDA receptors. While there is no direct evidence for **D-Tryptophyl-D-proline**, the presence of D-amino acids warrants investigation into its potential neuromodulatory activities.
- **Drug Development:** The unique structural properties conferred by D-proline make it a valuable component in the design of peptidomimetics and other therapeutic agents. D-proline can induce specific turns in peptide chains, which can be crucial for binding to biological targets.

Signaling Pathways

Currently, there is no direct evidence linking **D-Tryptophyl-D-proline** to specific signaling pathways. However, based on the activities of related compounds, several areas of investigation could be considered:

- **Cell Membrane Interaction:** The hydrophobic nature of the tryptophan side chain may facilitate interaction with cell membranes. This could potentially disrupt membrane integrity, a mechanism of action for some antimicrobial peptides.
- **Enzyme Inhibition:** The rigid structure of the dipeptide could allow it to fit into the active site of certain enzymes, potentially leading to inhibition.

The logical relationship for investigating the potential biological effects of **D-Tryptophyl-D-proline** is illustrated in the following diagram.



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Logical flow for investigating the biological potential of **D-Tryptophyl-D-proline**.

Conclusion

D-Tryptophyl-D-proline represents an intriguing yet understudied dipeptide. Its composition of D-amino acids suggests inherent resistance to enzymatic degradation, a highly valuable attribute for therapeutic development. While direct experimental data remains limited, the known biological activities of related tryptophan- and proline-containing peptides, particularly cyclic dipeptides, provide a strong rationale for further investigation into the antimicrobial, anticancer, and neuromodulatory potential of **D-Tryptophyl-D-proline**. The synthetic accessibility of this dipeptide via established methods like SPPS allows for its production and subsequent evaluation in a variety of biological assays. Future research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this unique D-dipeptide.

- To cite this document: BenchChem. [D-Tryptophyl-D-proline: A Technical Overview of a D-Dipeptide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15210808#d-tryptophyl-d-proline-cas-number-and-chemical-identifiers>]

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